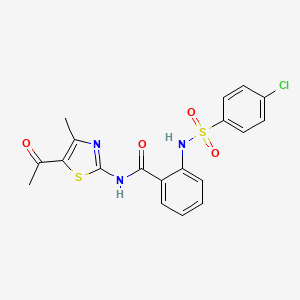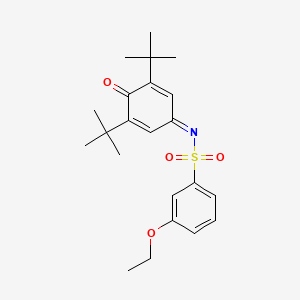![molecular formula C15H11N3O6 B2696441 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide CAS No. 899744-26-4](/img/structure/B2696441.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzo[d][1,3]dioxole moiety and a nitrophenyl group, connected through an oxalamide linkage
Wirkmechanismus
Target of Action
Similar compounds have been reported to target various cancer cell lines, including prostate (lncap), pancreatic (mia paca-2), and acute lymphoblastic leukemia (ccrf-cem) cancer cell lines .
Mode of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
It is known that similar compounds modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, affecting the growth and proliferation of cancer cells .
Pharmacokinetics
Similar compounds have been found to obey lipinski’s rule of five, which suggests good bioavailability .
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This can lead to a decrease in the growth and proliferation of these cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide typically involves a multi-step process. One common method includes the following steps:
Formation of Benzo[d][1,3]dioxole Intermediate: The benzo[d][1,3]dioxole moiety can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Nitration of Phenyl Ring:
Oxalamide Formation: The final step involves the coupling of the benzo[d][1,3]dioxole intermediate with the nitrophenyl group through an oxalamide linkage. This is typically done using oxalyl chloride and a suitable base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, iron powder with hydrochloric acid.
Substitution: Halogenating agents, nitrating agents, sulfonating agents, and various nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Chemical Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: Potential use in the synthesis of advanced polymers and as a precursor for other complex organic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-aminophenyl)oxalamide: Similar structure but with an amino group instead of a nitro group.
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-nitrophenyl)oxalamide: Similar structure but with the nitro group in a different position on the phenyl ring.
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-chlorophenyl)oxalamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide is unique due to the specific positioning of the nitro group, which can significantly influence its chemical reactivity and biological activity. The combination of the benzo[d][1,3]dioxole moiety and the nitrophenyl group through an oxalamide linkage provides a distinct framework for studying various chemical and biological phenomena.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N'-(2-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O6/c19-14(16-9-5-6-12-13(7-9)24-8-23-12)15(20)17-10-3-1-2-4-11(10)18(21)22/h1-7H,8H2,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEBFHKJUXUXIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chloro-4-methylphenyl)-2-((6-isopropyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2696360.png)


![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2696364.png)
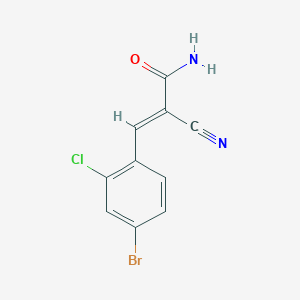
![(E)-4-(Dimethylamino)-N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]but-2-enamide](/img/structure/B2696366.png)

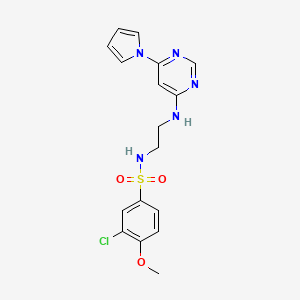

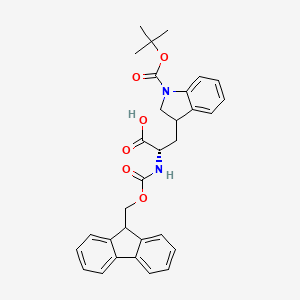
![2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2696373.png)
